Enerisant
説明
Enerisant is a histamine H3 receptor antagonist. In H3 receptor binding assay using (R)-α-methyl[3H]histamine, Enerisant showed IC50 of 4.9 nM. Enerisant may be useful for the treatment of Alzheimer's disease, schizophrenia, etc.
科学的研究の応用
Pharmacokinetics and Drug-Drug Interaction Potential :
- Enerisant demonstrates low potential for cytochrome P450 (CYP)-mediated drug-drug interactions, which is a crucial aspect for clinical safety and effectiveness (Terasaka et al., 2021).
- It also shows the inhibition of certain transporters like organic cation transporter 2 and multidrug and toxin extrusion proteins, but not P-glycoprotein or breast cancer resistance protein, which is significant for understanding its mechanism of action and potential interactions (Terasaka et al., 2021).
Pharmacodynamics and Receptor Occupancy :
- A study using positron emission tomography with a specific radioligand for histamine H3 receptors measured the receptor occupancy by enerisant, which is vital for determining effective dosing and understanding its effects on the brain (Kimura et al., 2021).
In Vivo Effects in Rodents :
- Enerisant has shown to increase neurotransmitter release related to arousal and cognition, and it exhibits wake-promoting and procognitive effects in rodents, indicating its potential in treating disorders related to these domains (Hino et al., 2020).
- The occupancy of histamine H3 receptors varied depending on the pharmacological domain being tested, which is crucial for dose selection in clinical studies (Hino et al., 2020).
特性
CAS番号 |
1152747-82-4 |
---|---|
製品名 |
Enerisant |
分子式 |
C22H30N4O3 |
分子量 |
398.51 |
IUPAC名 |
(R)-(1-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-1H-pyrazol-4-yl)(morpholino)methanone |
InChI |
InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |
InChIキー |
IABXVJILZYNSTM-GOSISDBHSA-N |
SMILES |
O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Enerisant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。